molecular formula C7H12ClF2N B1435037 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1803582-38-8

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B1435037
CAS RN: 1803582-38-8
M. Wt: 183.63 g/mol
InChI Key: NFVDXSNBAWDLRI-UHFFFAOYSA-N
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Description

“7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a chemical compound with the CAS RN®: 1803582-38-8 . It is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, useful in treating diseases .


Synthesis Analysis

This compound is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators . More detailed information about its synthesis process is not available in the retrieved sources.


Molecular Structure Analysis

The molecular formula of this compound is C7H12ClF2N . The exact structure can be found in the Chemicalbook .


Chemical Reactions Analysis

As a reactant, it is used in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group . Further details about its chemical reactions are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.63 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Potential Research Applications and Areas of Interest

  • Catalytic Oxidation and Synthetic Applications : Similar structures, such as bicycloheptanes and their derivatives, have been explored for their roles in catalytic oxidation processes. These processes are valuable for producing various industrially important intermediates with different oxidation states and functional groups (Cao et al., 2018) Recent advances on controllable and selective catalytic oxidation of cyclohexene. The unique structural features of bicyclic compounds like "7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride" could make them subjects of interest for studying catalytic processes, synthetic routes, and the preparation of complex organic molecules.

  • Pharmaceutical Research and Drug Development : Compounds with bicyclic structures are often explored for pharmaceutical applications due to their unique chemical and biological properties. For example, norcantharidin and its analogues, related to the bicyclic structure, show potential anticancer activities (Deng & Tang, 2011) Norcantharidin analogues: a patent review (2006 – 2010). This suggests that "this compound" could be investigated for its potential biological activities and applications in drug development.

  • Material Science and Flame Retardancy : Some bicyclic compounds have been studied for their applications in material science, including their use as flame retardants. The structural elements present in these compounds can contribute to flame retardancy and other material properties, which might be relevant for "this compound" depending on its specific functional groups and derivatives (Usri, Jamain, & Makmud, 2021) A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene.

Safety and Hazards

The compound is intended for use in testing and research, and it should not be used as a medicine, food, or household item . Any other specific safety and hazard information is not available in the retrieved sources.

properties

IUPAC Name

7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVDXSNBAWDLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 3
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 4
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 5
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 6
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

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